REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]([CH2:7][N:8]=[N+:9]=[N-:10])=[O:6])=[N+:2]=[N-:3].[N-:11]=[N+:12]=[N-:13].[Na+].[CH3:15]C(C)=O>>[N:1]([CH2:4][C:5]([OH:6])([CH2:15][N:11]=[N+:12]=[N-:13])[CH2:7][N:8]=[N+:9]=[N-:10])=[N+:2]=[N-:3] |f:1.2|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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N(=[N+]=[N-])CC(=O)CN=[N+]=[N-]
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Name
|
|
Quantity
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15 g
|
Type
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reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 14 hours
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Duration
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14 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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partitioned between water and methylene chloride
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a residue that
|
Type
|
CUSTOM
|
Details
|
was chromatographed
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC(CN=[N+]=[N-])(CN=[N+]=[N-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |